molecular formula C16H16N2O B7557642 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one

6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one

Cat. No. B7557642
M. Wt: 252.31 g/mol
InChI Key: FNCIFOHWNFOZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one, also known as 6-BnQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one is not fully understood. However, studies have suggested that 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one may exert its anticancer and antiviral activities by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and viral replication.
Biochemical and Physiological Effects
Studies have shown that 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit the replication of certain viruses, including HIV and HCV. However, the biochemical and physiological effects of 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one is its ease of synthesis and purification, which makes it a convenient building block for the synthesis of novel materials. In addition, 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one has been shown to exhibit potent anticancer and antiviral activities, which makes it a promising lead compound for drug development. However, the limitations of 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one. One direction is to investigate the mechanism of action of 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one in more detail, which may lead to the identification of new targets for drug development. Another direction is to explore the potential applications of 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one in other fields, such as catalysis and electrochemistry. Furthermore, the synthesis of novel derivatives of 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one may lead to the discovery of compounds with improved properties and activities.

Synthesis Methods

The synthesis of 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one involves the condensation of benzylamine and 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst. This method has been optimized to yield high purity and high yield of 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one.

Scientific Research Applications

6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one has been shown to exhibit anticancer and antiviral activities. In material science, 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16-9-6-13-10-14(7-8-15(13)18-16)17-11-12-4-2-1-3-5-12/h1-5,7-8,10,17H,6,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCIFOHWNFOZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzylamino)-3,4-dihydro-1H-quinolin-2-one

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